Diastereomeric Purity: trans-(1R,2R) Configuration vs. cis-(1R,2S) Diastereomer
The target compound bears the trans-(1R,2R) relative configuration, whereas the alternative cis diastereomer, rel-(1R,2S)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid (CAS 1855907-55-9), places the carboxylate and pyrazole substituents on the same face of the cyclopropane ring [1]. The trans diastereomer provides a larger inter-substituent distance and distinct vector angle compared to the cis form, a parameter that directly influences the three-dimensional presentation of pharmacophoric elements in downstream drug candidates [1]. In the Nosik et al. diastereoselective synthesis, the Corey–Chaykovsky cyclopropanation delivered exclusively the trans product, confirming that the cis isomer is not a synthetic byproduct but a separate synthetic target requiring entirely different reaction conditions [1].
| Evidence Dimension | Cyclopropane ring stereochemistry |
|---|---|
| Target Compound Data | trans-(1R,2R) configuration; pyrazole and ester groups on opposite faces of the cyclopropane ring |
| Comparator Or Baseline | cis-(1R,2S) configuration (CAS 1855907-55-9); pyrazole and carboxylic acid groups on the same face |
| Quantified Difference | Qualitative: distinct diastereomers with different spatial orientation of substituents; trans isomer is the product of Corey–Chaykovsky cyclopropanation under the published conditions |
| Conditions | Diastereoselective synthesis via Corey–Chaykovsky cyclopropanation of α,β-unsaturated Weinreb amides; products verified by ¹H and ¹³C NMR [1] |
Why This Matters
Procurement of the correct diastereomer is critical because cis and trans cyclopropane isomers are not interconvertible under standard conditions and will produce divergent SAR in biological assays.
- [1] Nosik, P.S.; Ryabukhin, S.V.; Artamonov, O.S.; Grygorenko, O.O. Synthesis of trans-disubstituted pyrazolylcyclopropane building blocks. Monatshefte für Chemie 2016, 147, 1629–1636. DOI: 10.1007/s00706-016-1726-6. View Source
